molecular formula C12H20ClNO5S B2722786 Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2228908-19-6

Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2722786
CAS No.: 2228908-19-6
M. Wt: 325.8
InChI Key: LVKDCUXMLUOGHR-UHFFFAOYSA-N
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Description

Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2225144-48-7) is a spirocyclic compound featuring a bicyclic core (spiro[3.4]octane) with a 6-oxa (oxygen) and 2-aza (nitrogen) heteroatom arrangement. The molecule includes a chlorosulfonylmethyl (-SO₂Cl-CH₂-) substituent at position 5 and a tert-butyl carbamate protecting group. Its molecular formula is C₁₂H₁₈ClNO₆S, with a molar mass of 339.79 g/mol . The chlorosulfonyl group confers high reactivity, making the compound a valuable intermediate for synthesizing sulfonamides or other sulfur-containing derivatives in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 5-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO5S/c1-11(2,3)19-10(15)14-7-12(8-14)4-5-18-9(12)6-20(13,16)17/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKDCUXMLUOGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCOC2CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications .

Mechanism of Action

The mechanism of action of tert-butyl 5-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Substituents

Tert-butyl 6-(Iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1445949-63-2)
  • Molecular Formula: C₁₂H₂₀INO₃
  • Molar Mass : 353.20 g/mol
  • Key Features : Replaces the chlorosulfonylmethyl group with an iodomethyl (-CH₂I) substituent at position 4. The iodine atom enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical synthesis.
  • Applications : Used as a building block in late-stage functionalization due to iodine’s leaving-group properties .
Tert-butyl 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1909309-47-2)
  • Molecular Formula: C₁₂H₂₀INO₃
  • Molar Mass : 353.20 g/mol
  • Key Features : Structural isomer of the above, with iodomethyl at position 7. This positional variation impacts regioselectivity in subsequent reactions .
Tert-butyl 6,6-Difluoro-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1638759-78-0)
  • Molecular Formula: C₁₂H₁₉F₂NO₂
  • Molar Mass : 247.28 g/mol
  • Key Features : Difluoro substituent at position 6 increases electronegativity and metabolic stability, making it suitable for drug candidates targeting CNS disorders .

Analogues with Oxygen-Containing Functional Groups

Tert-butyl 6-Oxo-2-azaspiro[3.4]octane-2-carboxylate
  • Key Features : Features a ketone (-CO-) group at position 6. The absence of sulfonyl or halogen substituents reduces reactivity but enhances stability.
  • Applications : Serves as a precursor for hydroxylated derivatives via reduction (e.g., NaBH₄) .
Tert-butyl (6S)-6-Hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1363381-95-6)
  • Molecular Formula: C₁₁H₁₉NO₃
  • Molar Mass : 213.28 g/mol
  • Key Features : Hydroxyl group at position 6 enables further derivatization (e.g., mesylation, sulfonation). Stereochemical control (6S configuration) is critical for chiral drug synthesis .

Analogues with Heteroatom Variations

Tert-butyl 5-(Iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: EN300-704236)
  • Molecular Formula: C₁₂H₂₀INO₄
  • Molar Mass : 369.20 g/mol
  • Key Features : Combines iodomethyl and oxo groups, offering dual reactivity for nucleophilic substitution and carbonyl chemistry .
Tert-butyl 6-Oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate (CAS: 1799438-98-4)
  • Molecular Formula : C₁₁H₁₇N₂O₄
  • Molar Mass : 247.27 g/mol

Comparative Data Table

Compound (CAS) Molecular Formula Molar Mass (g/mol) Key Substituent(s) Reactivity/Applications
2225144-48-7 C₁₂H₁₈ClNO₆S 339.79 5-(Chlorosulfonylmethyl) Sulfonamide synthesis, electrophilic intermediate
1445949-63-2 C₁₂H₂₀INO₃ 353.20 6-(Iodomethyl) Cross-coupling reactions
1909309-47-2 C₁₂H₂₀INO₃ 353.20 7-(Iodomethyl) Regioselective alkylation
1638759-78-0 C₁₂H₁₉F₂NO₂ 247.28 6,6-Difluoro CNS drug candidates, metabolic stability
1363381-95-6 C₁₁H₁₉NO₃ 213.28 6-Hydroxy (6S configuration) Chiral intermediate, hydroxylation precursor
1799438-98-4 C₁₁H₁₇N₂O₄ 247.27 6-Oxo, 5-oxa, 7-aza Hydrogen-bonding motifs in drug design

Biological Activity

Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, with the CAS number 2228908-19-6, is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in various fields including medicinal chemistry, organic synthesis, and biological research due to its reactive functional groups and potential applications.

The molecular formula of this compound is C12H20ClNO5SC_{12}H_{20}ClNO_5S, with a molar mass of 325.81 g/mol. The presence of the chlorosulfonyl group enhances its reactivity, making it suitable for a range of chemical transformations.

PropertyValue
Molecular FormulaC₁₂H₂₀ClNO₅S
Molar Mass325.81 g/mol
CAS Number2228908-19-6

Biological Activity

Research indicates that compounds containing spirocyclic structures exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activity of this compound has not been extensively documented; however, its structural analogs have shown promising results in biological assays.

Antimicrobial Activity

Studies on related spirocyclic compounds suggest that the chlorosulfonyl moiety may contribute to antimicrobial activity. For instance, compounds with similar functional groups have demonstrated effectiveness against various bacterial strains, making this compound a candidate for further investigation in antibiotic development.

Anticancer Potential

Research into spirocyclic compounds has revealed potential anticancer properties due to their ability to interact with cellular targets involved in cancer progression. The unique structure of this compound may allow it to serve as a scaffold for developing novel anticancer agents.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Formation of the Spirocyclic Core : Utilizing cyclization reactions that incorporate the chlorosulfonyl group.
  • Functionalization : Subsequent reactions to introduce the carboxylate group and other substituents.

The mechanism by which this compound exerts its biological effects is likely related to its ability to modify protein interactions or inhibit specific enzymes involved in disease pathways.

Case Studies

  • Antimicrobial Testing : A study assessing similar spirocyclic compounds found that derivatives with chlorosulfonyl groups exhibited significant inhibition against Gram-positive bacteria, suggesting that this compound may possess similar properties.
  • Anticancer Activity : In vitro studies on structurally related compounds showed promising results in inhibiting cancer cell proliferation through apoptosis induction, indicating potential pathways for further exploration with this compound.

Q & A

Q. What methodologies are suitable for investigating decomposition mechanisms under thermal stress?

  • Methodological Answer :
  • Mechanistic Studies : Perform pyrolysis-GC/MS to identify volatile decomposition products (e.g., tert-butyl fragments, SO₂).
  • Kinetic Modeling : Use DSC to calculate activation energy (Ea_a) for degradation and predict shelf life under storage conditions .

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